In Vitro Cytotoxicity: Docetaxel Demonstrates 2.8-Fold Higher Potency than Paclitaxel in Cervical Cancer Model
In a direct head-to-head comparison using human cervical cancer ME-180 cells, docetaxel exhibited an IC50 value of 0.86 nM, compared to 2.4 nM for paclitaxel, representing a 2.8-fold difference in potency [1]. The study also evaluated IDN5109, a novel taxane, which demonstrated an intermediate IC50 of 1.4 nM. All compounds were assessed after 3 days of exposure, with DNA analysis confirming G2/M cell cycle arrest followed by apoptosis after 12-60 hours of exposure. The in vivo activity in nude mice xenografted with ME-180 cells yielded T/C=0% for all three taxanes, indicating comparable tumor growth inhibition despite the in vitro potency differences.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 0.86 nM |
| Comparator Or Baseline | Paclitaxel: 2.4 nM; IDN5109: 1.4 nM |
| Quantified Difference | Docetaxel is 2.8-fold more potent than paclitaxel; 1.6-fold more potent than IDN5109 |
| Conditions | Human cervical cancer ME-180 cells; 3-day exposure; assessed by growth inhibition |
Why This Matters
Lower IC50 enables lower effective dosing concentration in experimental systems, potentially reducing off-target effects and solvent-related toxicities in cell-based assays.
- [1] Gallo D, Ferlini C, Distefano M, et al. Anti-tumour activity of a panel of taxanes toward a cellular model of human cervical cancer. Cancer Chemother Pharmacol. 2000;45(2):127-132. View Source
